Cas no 1503572-02-8 (3-(2,2-difluoro-1-hydroxyethyl)phenol)

3-(2,2-difluoro-1-hydroxyethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(2,2-difluoro-1-hydroxyethyl)phenol
- EN300-1929753
- 1503572-02-8
- AKOS019172435
-
- インチ: 1S/C8H8F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H
- InChIKey: PULXTJKJHNJKMW-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC=C(C=1)O)O)F
計算された属性
- せいみつぶんしりょう: 174.04923582g/mol
- どういたいしつりょう: 174.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(2,2-difluoro-1-hydroxyethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929753-0.25g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1929753-0.5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1929753-5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1929753-1g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1929753-2.5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1929753-1.0g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1929753-0.1g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1929753-0.05g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1929753-10g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 10g |
$5467.0 | 2023-09-17 |
3-(2,2-difluoro-1-hydroxyethyl)phenol 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(2,2-difluoro-1-hydroxyethyl)phenolに関する追加情報
Introduction to 3-(2,2-difluoro-1-hydroxyethyl)phenol (CAS No. 1503572-02-8)
3-(2,2-difluoro-1-hydroxyethyl)phenol, identified by the chemical abstracts service number 1503572-02-8, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both hydroxyl and fluoro substituents, which endow it with unique physicochemical properties and potential biological activities. The structural motif of 3-(2,2-difluoro-1-hydroxyethyl)phenol consists of a phenolic ring linked to a difluoroalkyl chain via an ether linkage, making it a promising candidate for further exploration in drug discovery and development.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry, as fluorine can modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. In the case of 3-(2,2-difluoro-1-hydroxyethyl)phenol, the dual presence of a hydroxyl group and two fluorine atoms at the 2-position of the ethyl chain introduces both polarizability and electronic effects that can influence its interactions with biological targets. This compound has been studied for its potential role in modulating enzyme activity and cellular signaling pathways, making it an intriguing subject for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(2,2-difluoro-1-hydroxyethyl)phenol with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, which are implicated in a wide range of diseases, including cancer and autoimmune disorders. The fluoro substituents are particularly noteworthy, as they can enhance the compound's ability to penetrate biological membranes while maintaining stability against metabolic degradation.
The synthesis of 3-(2,2-difluoro-1-hydroxyethyl)phenol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the difluoro group necessitates the use of specialized reagents and conditions to achieve regioselective fluorination. Researchers have explored various synthetic routes, including nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, to construct the desired fluorinated side chain. The development of efficient synthetic methodologies is crucial for scaling up production and conducting further preclinical studies.
In vitro studies have demonstrated that 3-(2,2-difluoro-1-hydroxyethyl)phenol exhibits promising pharmacological properties. For instance, preliminary data indicate that this compound may inhibit the activity of lipoxygenase enzymes, which are key players in the production of pro-inflammatory mediators. Additionally, its ability to interact with protein targets suggests potential applications in modulating cellular signaling networks. These findings have prompted researchers to design more sophisticated derivatives aimed at enhancing potency and selectivity.
The pharmacokinetic profile of 3-(2,2-difluoro-1-hydroxyethyl)phenol is another critical aspect that has been investigated. Fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity and resistance to enzymatic degradation. However, the presence of both hydroxyl and fluoro groups may also influence renal clearance and hepatic metabolism. Detailed pharmacokinetic studies are necessary to understand how these factors contribute to the overall disposition of the compound in vivo.
Emerging research also highlights the potential applications of 3-(2,2-difluoro-1-hydroxyethyl)phenol in therapeutic contexts beyond inflammation modulation. For example, its structural features may make it suitable for targeting enzymes involved in DNA repair or cell cycle regulation. Furthermore, its ability to cross biological membranes could be exploited for designing prodrugs that release active metabolites at specific sites within tissues or cells. These possibilities underscore the need for comprehensive structural-activity relationship (SAR) studies to guide future development efforts.
The safety profile of 3-(2,2-difluoro-1-hydroxyethyl)phenol is another area that requires thorough evaluation before clinical translation. While preclinical studies can provide valuable insights into potential toxicity endpoints, human data are essential for assessing long-term risks and benefits. Collaborative efforts between synthetic chemists, biologists, and clinicians will be necessary to ensure that this compound progresses through development phases safely and effectively.
In conclusion,3-(2,2-difluoro-1-hydroxyethyl)phenol (CAS No. 1503572-02-8) represents a fascinating example of how structural modifications can yield novel bioactive molecules with therapeutic potential. The combination of fluorine and hydroxyl functionalities creates a versatile scaffold that can be tailored for specific biological targets. As research continues to uncover new applications for this compound,3-(2,2-difluoro-1-hydroxyethyl)phenol is poised to play a significant role in advancing pharmaceutical innovation across multiple disease areas.
1503572-02-8 (3-(2,2-difluoro-1-hydroxyethyl)phenol) 関連製品
- 84532-65-0(1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)
- 933692-16-1(2-(4-(piperidin-1-ylmethyl)phenyl)acetic acid)
- 2034567-12-7(2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 914637-37-9(2-Iodo-6-(trifluoromethyl)benzonitrile)
- 2229093-07-4(1,1,1-Trifluoro-3-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-amine)
- 4361-27-7(3-cyclohexylprop-2-ynoic acid)
- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
- 736957-46-3(N-methyl-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 10035-62-8(Biliverdine Dimethyl Ester)



